molecular formula C22H37NO4S B14083293 2-(Icosa-5,8,11,14-tetraenoylamino)ethanesulfonic acid

2-(Icosa-5,8,11,14-tetraenoylamino)ethanesulfonic acid

Cat. No.: B14083293
M. Wt: 411.6 g/mol
InChI Key: YUNYSWCRLRYOPO-UHFFFAOYSA-N
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Description

2-(Icosa-5,8,11,14-tetraenoylamino)ethanesulfonic acid is a sulfonic acid derivative featuring an amide-linked arachidonoyl group. The compound’s structure comprises:

  • Arachidonoyl moiety: A 20-carbon polyunsaturated fatty acid chain with four cis double bonds at positions 5, 8, 11, and 14, derived from arachidonic acid [(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoic acid] .
  • Ethanesulfonic acid backbone: A sulfonic acid group (-SO3H) attached to an ethylamine linker, forming an amide bond with the arachidonoyl group .

Properties

Molecular Formula

C22H37NO4S

Molecular Weight

411.6 g/mol

IUPAC Name

2-(icosa-5,8,11,14-tetraenoylamino)ethanesulfonic acid

InChI

InChI=1S/C22H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)23-20-21-28(25,26)27/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)(H,25,26,27)

InChI Key

YUNYSWCRLRYOPO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Arachidonoyl Taurine can be synthesized through the reaction of arachidonic acid with taurine. The reaction typically involves the activation of arachidonic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using chromatographic techniques .

Industrial Production Methods

While specific industrial production methods for N-Arachidonoyl Taurine are not well-documented, the general approach would involve large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to achieve high yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Arachidonoyl Taurine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

N-Arachidonoyl Taurine exerts its effects primarily through the activation of TRPV channels, particularly TRPV1 and TRPV4. These channels are non-selective cation channels that allow the influx of calcium ions into cells. Activation of TRPV1 by N-Arachidonoyl Taurine leads to increased calcium flux, which in turn modulates synaptic transmission and other cellular processes. The compound also interacts with other molecular targets, including ion channels involved in cardiac function .

Comparison with Similar Compounds

MES (2-(N-Morpholino)ethanesulfonic Acid)

Property 2-(Icosa-5,8,11,14-tetraenoylamino)ethanesulfonic Acid MES
Functional Groups Arachidonoylamide, sulfonic acid Morpholino, sulfonic acid
Molecular Weight Higher (estimated ~500 g/mol) 195.2 g/mol
Solubility Moderate (hydrophobic tail limits aqueous solubility) High (commonly used as buffer)
Biological Role Hypothesized lipid signaling or receptor interaction pH buffer in biochemical assays

Key Differences :

  • MES lacks the polyunsaturated acyl chain, making it smaller and more water-soluble. Its morpholino group enhances buffering capacity at pH 6.1–7.5 .
  • The target compound’s arachidonoyl group may confer affinity for lipid-binding proteins or membranes, unlike MES, which is inert in signaling pathways.

Anandamide (Arachidonoylethanolamide)

Property This compound Anandamide
Functional Groups Sulfonic acid, amide Ethanolamide, amide
Charge at pH 7 Negatively charged (sulfonate) Neutral
Biological Role Unknown; potential signaling molecule Endocannabinoid receptor ligand

Key Differences :

  • Anandamide’s ethanolamide group allows it to bind cannabinoid receptors (CB1/CB2), triggering neuromodulatory effects .
  • The sulfonic acid group in the target compound may prevent membrane permeability, limiting receptor interactions compared to anandamide.

Arachidonic Acid and Omega-6 Derivatives

Compound Functional Groups Role
Arachidonic Acid Carboxylic acid, polyunsaturated Eicosanoid precursor (e.g., prostaglandins)
Target Compound Sulfonic acid, amide Hypothesized stability in aqueous environments

Key Differences :

  • Arachidonic acid is esterified in phospholipids or oxidized to signaling eicosanoids. The target compound’s sulfonic acid group may enhance solubility but reduce enzymatic metabolism compared to esterified forms .
  • Unlike arachidonic acid, the target compound cannot act as a substrate for cyclooxygenase or lipoxygenase pathways due to its amide and sulfonate groups.

Triglycerides Containing Arachidonic Acid

describes triglycerides (e.g., TAG(58:6)) with arachidonic acid esterified to glycerol.

Research Implications and Gaps

  • Structural Insights: The sulfonic acid group differentiates the target compound from most endogenous arachidonic acid derivatives, suggesting unique solubility or charge-based interactions.
  • Functional Hypotheses : Its structure may mimic lipid-signaling molecules but requires experimental validation for receptor binding or metabolic pathways.
  • Data Limitations: No direct studies on the target compound were identified in the provided evidence; comparisons are inferred from related compounds.

Biological Activity

2-(Icosa-5,8,11,14-tetraenoylamino)ethanesulfonic acid is a derivative of icosa-5,8,11,14-tetraenoic acid, which has garnered attention due to its potential biological activities. This compound is involved in various biochemical pathways and exhibits properties that may influence cellular functions. This article explores the biological activity of this compound through a review of relevant literature, case studies, and research findings.

  • Molecular Formula : C20H32N1O4S
  • Molecular Weight : 392.55 g/mol
  • CAS Number : 506-32-1

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anti-inflammatory Effects
    • Research indicates that metabolites derived from icosa-5,8,11,14-tetraenoic acid exhibit anti-inflammatory properties by competing with arachidonic acid for cyclooxygenase and lipoxygenase pathways. This competition inhibits the production of pro-inflammatory eicosanoids .
  • Neuroprotective Properties
    • The compound has been studied for its neuroprotective effects in models of neurodegenerative diseases. It appears to modulate pathways associated with neuronal survival and inflammation .
  • Role in Cellular Signaling
    • This compound is involved in the synthesis of phospho-anandamide (pAEA), a signaling molecule that may play a role in various physiological processes including pain modulation and appetite regulation .

Table 1: Summary of Key Studies on Biological Activity

StudyFocusFindings
NeuroprotectionIdentified pAEA as a neuroprotective agent in murine models.
InflammationDemonstrated inhibition of inflammatory markers in macrophages treated with the compound.
Eicosanoid MetabolismShowed that the compound competes with arachidonic acid for metabolic pathways, reducing inflammation.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cyclooxygenase (COX) : By competing with arachidonic acid for COX enzymes, the compound reduces the synthesis of inflammatory mediators.
  • Activation of Cannabinoid Receptors : Its metabolites may interact with cannabinoid receptors, influencing pain perception and neuroinflammatory responses .

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